molecular formula C12H17N3O3 B5566451 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide

Cat. No.: B5566451
M. Wt: 251.28 g/mol
InChI Key: LEBYYVQZJKOMHS-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is a synthetic organic compound that features a furan ring attached to a piperazine moiety

Scientific Research Applications

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide has several scientific research applications:

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific properties. For instance, 2-furoyl chloride, a related compound, is known to be a combustible liquid that causes severe skin burns and eye damage .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential uses. For instance, furan derivatives have been studied for their potential applications in the synthesis of new fuels and polymer precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide typically involves the reaction of furan-2-carbonyl chloride with N,N-dimethylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbonyl chloride: A precursor used in the synthesis of various furan derivatives.

    N,N-dimethylpiperazine: A common piperazine derivative used in medicinal chemistry.

    Furan-2,5-dicarboxylic acid:

Uniqueness

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide is unique due to its specific combination of a furan ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBYYVQZJKOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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